molecular formula C17H23N3O5 B12909790 L-Seryl-L-prolyl-L-phenylalanine CAS No. 23827-76-1

L-Seryl-L-prolyl-L-phenylalanine

Katalognummer: B12909790
CAS-Nummer: 23827-76-1
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: QUGRFWPMPVIAPW-IHRRRGAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-prolyl-L-phenylalanine is a tripeptide composed of the amino acids serine, proline, and phenylalanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Seryl-L-prolyl-L-phenylalanine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure high efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide can be reduced to modify specific functional groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various amino acid derivatives for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can produce analogs with altered amino acid sequences .

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-prolyl-L-phenylalanine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of L-Seryl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation and reduced blood pressure. The peptide also interacts with other enzymes involved in protein digestion and metabolism, shedding light on essential biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Seryl-L-prolyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its ability to inhibit ACE and interact with various enzymes makes it a valuable tool in both research and therapeutic contexts. Additionally, its tripeptide structure allows for diverse modifications, enabling the exploration of structure-activity relationships and the development of novel peptide-based drugs .

Eigenschaften

CAS-Nummer

23827-76-1

Molekularformel

C17H23N3O5

Molekulargewicht

349.4 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H23N3O5/c18-12(10-21)16(23)20-8-4-7-14(20)15(22)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1

InChI-Schlüssel

QUGRFWPMPVIAPW-IHRRRGAJSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Kanonische SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.